molecular formula C8H6N2S B1662399 4-Phenyl-1,2,3-thiadiazole CAS No. 25445-77-6

4-Phenyl-1,2,3-thiadiazole

Cat. No. B1662399
CAS RN: 25445-77-6
M. Wt: 162.21 g/mol
InChI Key: AWPNFXRMNNPKDW-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-thiadiazole is a chemical compound with the molecular formula C8H6N2S . It has a molecular weight of 162.22 . This compound is used in laboratory research .


Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1,2,3-thiadiazole was characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods . DFT calculations (b3lyp/6-311++G(d,p)) were performed to investigate the structures’ geometry and physiochemical properties .


Physical And Chemical Properties Analysis

4-Phenyl-1,2,3-thiadiazole has a boiling point of 100/1.5 Torr and a melting point of 77-78 .

Scientific Research Applications

Physiological Effects on Plants

A study by AL-Quraan et al. (2015) explored the physiological effects of synthetic 1,2,3-thiadiazole compounds on lentil plants. They found significant increases in γ-aminobutyric acid (GABA) and malondialdehyde (MDA) levels, along with reductions in carbohydrates, protein levels, and plant mass. These results suggest GABA's role as a defense mechanism in lentils' carbohydrate metabolism and other physiological systems (AL-Quraan et al., 2015).

Antimicrobial Activity

Research by Al-Smadi et al. (2019) on new 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives showed significant antimicrobial activity against various pathogenic microbes. This study suggests the potential of these compounds as antibiotics due to their strong antimicrobial activity and low genotoxicity (Al-Smadi et al., 2019).

Binding Characteristics with Human Serum Albumin

A study by Karthikeyan et al. (2017) examined the binding of a thiadiazole derivative to human serum albumin (HSA). They found that the interaction is spontaneous and exothermic, providing insights into the pharmacokinetic mechanism of such drugs (Karthikeyan et al., 2017).

Photochemical Formation of Thiirene and Thioketene

A study by Burdziński et al. (2013) focused on the photochemistry of 4-phenyl-1,2,3-thiadiazole. They observed the formation of thiirene and thioketene species, providing insights into the unimolecular stability of thiirenes in solution (Burdziński et al., 2013).

Synthesis of Novel Agonists of Free Fatty Acid Receptor

Krasavin et al. (2016) explored 1,3,4-thiadiazole as a heterocyclic replacement for the phenyl ring in GPR40 agonists. Their work resulted in the synthesis of compounds with micromolar concentration range activation, highlighting the potential of this new scaffold in the GPR40 agonist field (Krasavin et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of the related disease .

properties

IUPAC Name

4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPNFXRMNNPKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296830
Record name 4-Phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,2,3-thiadiazole

CAS RN

25445-77-6
Record name 25445-77-6
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Record name 4-Phenyl-1,2,3-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1,2,3-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
W Winter, U Plücken, H Meier - Zeitschrift für Naturforschung B, 1978 - degruyter.com
A final decision between the 2-and 3-oxide structure of the thermally or photo-chemically accessible monoxides of 1,2,3-thiadiazoles is given with the aid of an X-ray analysis of 4-phenyl…
Number of citations: 3 www.degruyter.com
S Auricchio, S Brückner, LM Giunchi… - Journal of …, 1980 - Wiley Online Library
Methylation of 4‐phenyl‐1,2,3‐thiadiazole. Reaction of nucleophiles with N‐methyl‐1,2,3‐thiadiazolium salts and the crystal structure of the products - Auricchio - 1980 - Journal of Heterocyclic …
Number of citations: 17 onlinelibrary.wiley.com
BR Babu, ADN Vaz - Biochemistry, 1997 - ACS Publications
The 1,2,3-thiadiazole heterocycle has been explored as a heme ligand and mechanism-based inactivator for the design of cytochrome P450 inhibitors. One 4,5-fused bicyclic and three …
Number of citations: 13 pubs.acs.org
G Burdzinski, M Sliwa, Y Zhang, S Delbaere… - Photochemical & …, 2013 - Springer
Photochemistry of 4-phenyl-1,2,3-thiadiazole (PT) and 4,5-diphenyl-1,2,3-thiadiazole (DPT) in solution was studied at room temperature using UV-vis and IR transient absorption …
Number of citations: 12 link.springer.com
G L'Abbé, L Bastin, W Dehaen… - Journal of …, 1992 - Wiley Online Library
The title oxime 6 was methylated under different conditions and yielded four monomethylated products 7‐10 and two bismethylated products 11 and 12 which were easily distinguished …
Number of citations: 11 onlinelibrary.wiley.com
AJ Mayr, B Carrasco-Flores, F Cervantes-Lee… - Journal of …, 1991 - Elsevier
Reactions of substituted 1,2,3-selena- and thia-diazoles with (η 5 -C 5 H 4 R)Mn(CO) 2 THF, R  H, Me, lead to isolable blue complexes in which THF is replaced by the diazole ligand. …
Number of citations: 6 www.sciencedirect.com
AR Katritzky, GN Nikonov, EL Moyano, NG Akhmedov… - Arkivoc, 2003 - arkat-usa.org
4-Dithiafulvenes, 1, 2, 3-thiadiazolylalkylketones, 5-(2-aryl-1-phenylethenyl)-1, 2, 3-thiadiazole, 1, 4-dialkyl-3, 6-bis (phenylmethylidene)-2, 5-dithiabicyclo [2.2. 1] heptane, bis-2, 4-(1, 2, …
Number of citations: 5 www.arkat-usa.org
DA Androsov, ML Petrov… - Russian Journal of …, 2007 - researchgate.net
N, N-Dialkylethanethioamides are obtained via decomposition of 4-substituted 1, 2, 3-thiadiazoles by the action of strong bases in the presence of secondary amines [1]. This procedure …
Number of citations: 7 www.researchgate.net
C Wang, X Geng, P Zhao, Y Zhou, YD Wu… - Chemical …, 2019 - pubs.rsc.org
An efficient I2/CuCl2-promoted one-pot three-component strategy for the construction of 1,2,3-thiadiazoles from aliphatic- or aromatic-substituted methyl ketones, p-toluenesulfonyl …
Number of citations: 36 pubs.rsc.org
K Naka, A Gelover‐Santiago… - Journal of Polymer …, 2004 - Wiley Online Library
A π‐conjugated poly(dithiafulvene) (2) was obtained by the cycloaddition polymerization of aldothioketene with its alkynethiol tautomer derived from 1,4‐bis(1,2,3‐thiadiazolyl‐4‐yl)…
Number of citations: 5 onlinelibrary.wiley.com

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